2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile
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Overview
Description
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile is an organic compound with a complex structure that includes a hydroxypropyl group and a methoxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile typically involves the reaction of 6-methoxybenzonitrile with a suitable hydroxypropylating agent under controlled conditions. One common method involves the use of (S)-propylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selectivity of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: Sodium ethoxide in ethanol at elevated temperatures.
Major Products
Oxidation: 2-[(2S)-2-oxopropyl]-6-methoxybenzonitrile.
Reduction: 2-[(2S)-2-hydroxypropyl]-6-methoxybenzylamine.
Substitution: 2-[(2S)-2-hydroxypropyl]-6-ethoxybenzonitrile.
Scientific Research Applications
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the methoxybenzonitrile moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S)-2-hydroxypropyl]-4-methoxybenzonitrile
- 2-[(2S)-2-hydroxypropyl]-6-ethoxybenzonitrile
- 2-[(2S)-2-hydroxypropyl]-6-methylbenzonitrile
Uniqueness
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile is unique due to the specific positioning of the hydroxypropyl and methoxy groups, which confer distinct chemical and biological properties. The (S)-enantiomer is particularly significant for its stereospecific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5,8,13H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
WFUKXPFNUAFGPM-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)C#N)O |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)C#N)O |
Origin of Product |
United States |
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